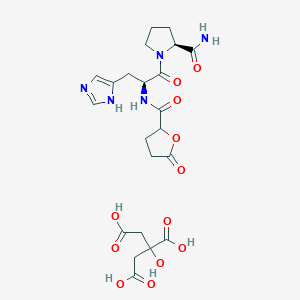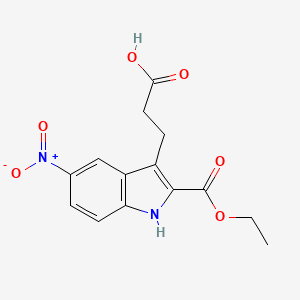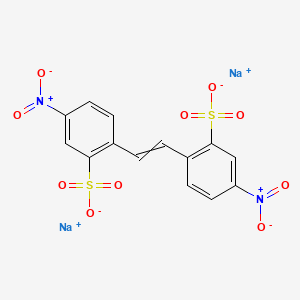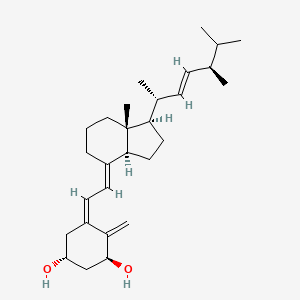
ドキセカルシフェロール
概要
説明
Doxercalciferol is a synthetic analog of ergocalciferol (vitamin D2) used primarily in the treatment of secondary hyperparathyroidism, particularly in patients with chronic kidney disease . It is a prodrug that undergoes metabolic activation in the liver to form 1α,25-dihydroxyvitamin D2, a biologically active form of vitamin D2 .
科学的研究の応用
Doxercalciferol has a wide range of scientific research applications, including:
Medicine: It is used to treat secondary hyperparathyroidism in patients with chronic kidney disease.
Biology: Research into the role of vitamin D analogs in calcium homeostasis and bone health.
Chemistry: Studies on the synthesis and structural analysis of vitamin D analogs.
Industry: Production of vitamin D supplements and pharmaceuticals.
作用機序
Doxercalciferol exerts its effects by being metabolized in the liver to form 1α,25-dihydroxyvitamin D2 . This active form binds to the vitamin D receptor (VDR) in target tissues, regulating the expression of genes involved in calcium and phosphate homeostasis . The primary molecular targets include the intestines, kidneys, and bones, where it enhances calcium absorption, reabsorption, and mobilization .
Similar Compounds:
Calcitriol: Another active form of vitamin D, used in the treatment of similar conditions.
Alfacalcidol: A prodrug that is metabolized to calcitriol in the liver.
Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism.
Uniqueness: Doxercalciferol is unique in that it is a synthetic analog of vitamin D2, whereas calcitriol and alfacalcidol are analogs of vitamin D3 . This distinction can influence their pharmacokinetics and pharmacodynamics, making doxercalciferol a valuable option for patients who may not respond well to other vitamin D analogs .
Safety and Hazards
Doxercalciferol may cause serious allergic reactions, including anaphylaxis and angioedema . Other side effects include chest discomfort, difficulty breathing, chest pain, and slow heartbeats . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid dust formation, and use only in an area provided with appropriate exhaust ventilation .
生化学分析
Biochemical Properties
Doxercalciferol undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25- (OH)2D2), a naturally occurring, biologically active form of vitamin D2 . This process does not require the involvement of the kidneys .
Cellular Effects
Doxercalciferol has several effects on cells. It helps the body to use more of the calcium found in foods or supplements and regulates the body’s production of parathyroid hormone . It also acts directly on bone cells (osteoblasts) to stimulate skeletal growth .
Molecular Mechanism
Doxercalciferol works by getting converted to a biologically active form of vitamin D2 in vivo, without the involvement of the kidneys . This active form binds to the vitamin D receptor, controlling the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidneys, and, in conjunction with parathyroid hormone (PTH), the mobilization of calcium from the skeleton .
Temporal Effects in Laboratory Settings
It is known that Doxercalciferol effectively suppresses parathyroid hormone level without having side effects like hypercalcemia and hyperphosphatemia, which are much common with earlier vitamin D analogues .
Dosage Effects in Animal Models
In animal models, Doxercalciferol has been shown to normalize serum calcium and parathyroid hormone (PTH) levels at certain dosages
Metabolic Pathways
Doxercalciferol is absorbed from the gastrointestinal tract and activated by CYP 27 in the liver to form 1α,25- (OH)2D2 (major metabolite) and 1α,24-dihydroxyvitamin D2 (minor metabolite) .
Subcellular Localization
It is known that in pig parathyroid cells, Doxercalciferol and the active form of Doxercalciferol induced vitamin D receptor translocation from the cytoplasm into the nucleus .
準備方法
Synthetic Routes and Reaction Conditions: Doxercalciferol is synthesized through a series of chemical reactions starting from ergocalciferol. The key steps involve hydroxylation at the 1α position to produce 1α-hydroxyergocalciferol . This process typically involves the use of reagents such as tert-butyl hydroperoxide and titanium isopropoxide under controlled conditions.
Industrial Production Methods: In industrial settings, doxercalciferol is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product . The production process is designed to be efficient and scalable, allowing for the manufacture of doxercalciferol in quantities sufficient to meet clinical demand.
化学反応の分析
Types of Reactions: Doxercalciferol undergoes several types of chemical reactions, including:
Hydroxylation: The primary reaction involved in its activation, where it is hydroxylated to form 1α,25-dihydroxyvitamin D2.
Oxidation and Reduction: These reactions are involved in the metabolic activation and deactivation of the compound within the body.
Common Reagents and Conditions:
Hydroxylation: Reagents such as tert-butyl hydroperoxide and titanium isopropoxide are commonly used.
Oxidation and Reduction: Enzymatic processes within the liver facilitate these reactions under physiological conditions.
Major Products Formed: The major product formed from the hydroxylation of doxercalciferol is 1α,25-dihydroxyvitamin D2, which is the active form of the compound .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Doxercalciferol involves the conversion of Vitamin D2 to 1α-hydroxyvitamin D2 and then to Doxercalciferol.", "Starting Materials": [ "Vitamin D2", "Ethyl acetate", "Chloroform", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Acetic acid", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Vitamin D2 is dissolved in chloroform and treated with sodium hydroxide to form 1α-hydroxyvitamin D2.", "1α-hydroxyvitamin D2 is then reduced with sodium borohydride in methanol to yield a diol intermediate.", "The diol intermediate is then treated with acetic anhydride and pyridine to form the acetate ester of Doxercalciferol.", "The acetate ester is then hydrolyzed with sodium hydroxide to yield Doxercalciferol.", "Doxercalciferol is purified by recrystallization from ethyl acetate." ] } | |
CAS番号 |
54573-75-0 |
分子式 |
C28H44O2 |
分子量 |
412.6 g/mol |
IUPAC名 |
5-[2-[(7aR)-1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/t19?,20?,24?,25?,26?,27?,28-/m1/s1 |
InChIキー |
HKXBNHCUPKIYDM-XXZMWSRPSA-N |
異性体SMILES |
CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
正規SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
外観 |
White to yellow/brown solid powder. |
その他のCAS番号 |
54573-75-0 |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Relatively insoluble |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1 alpha-hydroxyergocalciferol 1alpha(OH)2D2 1alpha-hydroxyvitamin D2 1alpha-OHD2 doxacalciferol doxercalciferol Hectorol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does doxercalciferol exert its biological effects?
A1: Doxercalciferol (1α-hydroxyvitamin D2) functions as a prodrug that is converted in the liver to its active metabolite, 1α,25-dihydroxyvitamin D2. This active metabolite binds to the vitamin D receptor (VDR) in target tissues, such as the parathyroid glands, intestines, and bone. [, , , , , , ] This binding initiates a cascade of downstream effects, primarily influencing calcium and phosphorus homeostasis, as well as impacting bone metabolism and parathyroid hormone (PTH) production.
Q2: Can you elaborate on the specific downstream effects of doxercalciferol mediated by VDR activation?
A2: Doxercalciferol, via its active metabolite, primarily targets the parathyroid glands, where VDR activation leads to the suppression of PTH gene expression. [, , , ] This, in turn, helps regulate serum calcium and phosphorus levels. In the intestines, VDR activation enhances calcium and phosphorus absorption. [, , ] In bone, doxercalciferol exhibits complex effects on bone formation and resorption, with studies suggesting it can both stimulate bone formation and inhibit bone resorption depending on the specific context and dose. [, , , , , ]
Q3: Does doxercalciferol impact tissues beyond those involved in mineral metabolism?
A3: While primarily known for its role in mineral homeostasis, research suggests that doxercalciferol might have broader biological effects. For example, studies have shown that doxercalciferol can modulate dietary fat-induced renal disease and influence renal lipid metabolism in mice. [] This highlights the potential for doxercalciferol to impact systems beyond classical vitamin D-related pathways.
Q4: What is the molecular formula and weight of doxercalciferol?
A4: The molecular formula of doxercalciferol is C₂₈H₄₄O₂ and it has a molecular weight of 412.65 g/mol. [, , ]
Q5: Are there specific spectroscopic data available for the characterization of doxercalciferol?
A5: High-performance liquid chromatography (HPLC) methods, often coupled with ultraviolet (UV) detection, are commonly employed for the characterization and quantification of doxercalciferol and its related impurities. [, , ] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) techniques, sometimes involving derivatization steps, are utilized for sensitive and selective determination of doxercalciferol and its metabolites in biological matrices. []
Q6: What is known about the stability of doxercalciferol?
A6: Doxercalciferol, like many vitamin D analogs, can undergo degradation under certain conditions. Light, oxygen, and high temperatures can contribute to its degradation. [, ]
Q7: Are there specific formulation strategies to enhance doxercalciferol stability, solubility, or bioavailability?
A7: Several formulation strategies have been explored to improve the stability and bioavailability of doxercalciferol. These include the use of protective packaging to minimize light exposure, [] as well as the development of both oral and intravenous formulations. [, , , , ] Further research continues to explore novel delivery systems to optimize doxercalciferol's therapeutic potential.
Q8: What is the pharmacokinetic profile of doxercalciferol?
A8: Doxercalciferol is administered orally or intravenously and is metabolized in the liver to its active form, 1α,25-dihydroxyvitamin D2. [, , , , ] Its elimination half-life is relatively short, but the active metabolite has a longer half-life, contributing to its sustained pharmacological effects. []
Q9: Has the efficacy of doxercalciferol been investigated in preclinical models?
A10: Doxercalciferol has been extensively studied in various animal models. For example, it has demonstrated efficacy in suppressing PTH and ameliorating bone abnormalities in uremic rats and mice. [, ] Additionally, doxercalciferol has shown promise in preclinical models of cardiac hypertrophy, where it attenuated cardiac remodeling and suppressed renin expression in spontaneously hypertensive rats. []
Q10: What about the clinical efficacy of doxercalciferol?
A11: Clinical trials have explored doxercalciferol's efficacy in managing secondary hyperparathyroidism in patients with chronic kidney disease (CKD). [, , , , , , ] These studies suggest that doxercalciferol effectively reduces PTH levels in these patients, aligning with its intended pharmacological action. Furthermore, clinical trials have investigated its potential in treating various conditions, including myelodysplastic syndrome [] and androgen-independent prostate cancer, although with limited success in these areas. []
Q11: What are the potential adverse effects associated with doxercalciferol?
A12: As with other vitamin D analogs, the primary safety concern with doxercalciferol is the development of hypercalcemia and hyperphosphatemia, especially at higher doses or in patients with impaired renal function. [, , , , , , , , , ] Careful monitoring of calcium, phosphorus, and PTH levels is crucial during treatment to mitigate these risks.
Q12: What are the alternatives to doxercalciferol in managing secondary hyperparathyroidism?
A13: Several other vitamin D analogs are available for treating secondary hyperparathyroidism, each with its own pharmacokinetic and pharmacodynamic profile. Calcitriol, the active form of vitamin D3, was widely used but carries a higher risk of hypercalcemia. [, , , , ] Paricalcitol is another vitamin D analog with a potentially lower risk of hypercalcemia and hyperphosphatemia compared to calcitriol. [, , , , , ] Cinacalcet, a calcimimetic that directly activates the calcium-sensing receptor, offers an alternative mechanism for managing secondary hyperparathyroidism. [] The choice of agent depends on patient-specific factors, such as CKD stage, calcium and phosphorus levels, and individual response to therapy.
Q13: What are some important research tools and resources for studying doxercalciferol?
A14: Various in vitro and in vivo models are essential for investigating the mechanisms of action and therapeutic potential of doxercalciferol. Cell lines, such as parathyroid cells and osteoblasts, are valuable for studying the direct effects of doxercalciferol on target cells. Animal models, particularly rodent models of CKD and other relevant diseases, provide valuable insights into the in vivo effects of doxercalciferol. [, , ] Additionally, clinical trials are crucial for evaluating the efficacy and safety of doxercalciferol in human patients. [, , , , , , ] Collaboration among researchers in academia, the pharmaceutical industry, and clinical settings is essential to advance our understanding and optimize the use of doxercalciferol in various clinical contexts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({2-[(4-Tert-butylbenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B1670820.png)


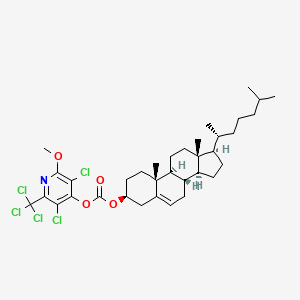
![5,5'-dihydroxy-2,2'-bis(4-hydroxyphenyl)-7,7'-dimethoxy-4H,4'H-[6,8'-bichromene]-4,4'-dione](/img/structure/B1670825.png)


![(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one](/img/structure/B1670831.png)
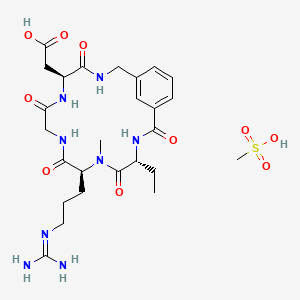
![(S)-N-((R)-1-(Benzo[d][1,3]dioxol-5-yl)butyl)-3,3-diethyl-2-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4-oxoazetidine-1-carboxamide](/img/structure/B1670835.png)

